Cas no 67905-67-3 (3-[butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile)
![3-[butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile structure](https://www.kuujia.com/scimg/cas/67905-67-3x500.png)
67905-67-3 structure
Product name:3-[butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile
3-[butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-[butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile
- 3-[N-butyl-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile
- 2-(4-(N-Butyl-N-cyanoethylamino)phenylazo)-6-nitrobenzothiazole
- 3-(Butyl(4-((6-nitro-2-benzothiazolyl)azo)phenyl)amino)propiononitrile
- 3-(butyl{4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)diazenyl]phenyl}amino)propanenitrile
- 6-Nitro-2-(4-((2-cyanoethyl)butylamino)phenylazo)benzothiazole
- Propanenitrile, 3-(butyl(4-((6-nitro-2-benzothiazolyl)azo)phenyl)amino)-
- Propanenitrile, 3-(butyl(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)-
- 67905-67-3
- DTXSID60867393
- EINECS 267-684-2
- NS00055688
- Propanenitrile, 3-[butyl[4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-
- Propanenitrile, 3-[butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-
- BDHHMEVHKNSMLP-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C20H20N6O2S/c1-2-3-12-25(13-4-11-21)16-7-5-15(6-8-16)23-24-20-22-18-10-9-17(26(27)28)14-19(18)29-20/h5-10,14H,2-4,12-13H2,1H3
- InChI Key: BDHHMEVHKNSMLP-UHFFFAOYSA-N
- SMILES: CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Computed Properties
- Exact Mass: 408.1371
- Monoisotopic Mass: 408.136845
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 139
- XLogP3: 5.4
Experimental Properties
- Density: 1.31
- Boiling Point: 628.2°C at 760 mmHg
- Flash Point: 333.7°C
- Refractive Index: 1.668
- PSA: 107.78
3-[butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile Related Literature
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
4. Book reviews
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
67905-67-3 (3-[butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile) Related Products
- 16586-42-8(Propanenitrile,3-[ethyl[3-methyl-4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-;Propanenitrile, 3-[ethyl[3-methyl-4-[(6-nitro- 2-benzothiazolyl)azo]phenyl]amino]-;Ambicron Rubine S2BL;Begacron Rubine BLS;Hisperse Rubine C-2R;Kayalon polyester Rubine BL-S;Lumacron Rubine BLS;Lumacron Rubine)
- 25510-81-0(Disperse Red 145)
- 2171198-46-0(2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-5-methoxybenzoic acid)
- 261763-36-4(2,6-Difluoro-3-methylbenzamide)
- 898432-75-2(N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-3-phenylpropanamide)
- 338422-93-8(4-([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE)
- 2171146-26-0(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)butanamidobenzoic acid)
- 1248118-28-6(Cyclopentyl(thiophen-2-yl)methanesulfonamide)
- 1006-94-6(5-Methoxyindole)
- 2171798-50-6(5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde)
Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk
